N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

Catalog No.
S11622567
CAS No.
M.F
C24H19FN4O5S
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]met...

Product Name

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C24H19FN4O5S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3

InChI Key

KPDPOQLVAODMNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide is a complex organic compound characterized by its unique structure which integrates a nicotinamide moiety with an oxadiazole ring. This compound features a 4-chlorophenyl group attached to the oxadiazole, which is known for its biological activity. The molecular formula of this compound is C17H16ClN3O2C_{17}H_{16}ClN_3O_2, and it has a molecular weight of approximately 335.78 g/mol.

The chemical behavior of N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide can be explored through various reactions typical for compounds containing both aromatic and heterocyclic structures. Notably, the oxadiazole ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups such as the chlorophenyl moiety. Additionally, the amide functional group in nicotinamide can participate in acylation and hydrolysis reactions.

Compounds featuring oxadiazole rings are often investigated for their pharmacological properties. N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide has shown potential in various biological assays, particularly in anti-inflammatory and antimicrobial activities. The presence of the nicotinamide group suggests possible roles in enhancing cellular metabolism and providing neuroprotective effects.

The synthesis of N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide typically involves multi-step organic synthesis techniques. One common approach includes:

  • Formation of the Oxadiazole Ring: Reacting appropriate hydrazine derivatives with carbonyl compounds to form the oxadiazole.
  • Methoxylation: Introducing a methoxy group via methylation reactions.
  • Coupling with Nicotinamide: Utilizing coupling agents to link the synthesized oxadiazole with nicotinamide.

These steps may involve various reagents and conditions tailored to achieve high yields and purity.

Due to its biological properties, N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide may find applications in:

  • Pharmaceutical Development: As a potential therapeutic agent targeting inflammatory diseases or infections.
  • Research: In studies investigating the role of nicotinamide derivatives in cellular metabolism and neuroprotection.
  • Agricultural Chemistry: As a component in formulations aimed at pest control or plant growth regulation.

Interaction studies involving N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact with specific proteins involved in oxidative stress pathways or inflammatory responses, although detailed kinetic studies are required for comprehensive understanding.

Several compounds share structural similarities with N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide. Below is a comparison highlighting their unique aspects:

Compound NameMolecular FormulaKey Features
N-(4-chlorophenyl)-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidine-3-carboxamideC22H21ClN4OC_{22}H_{21}ClN_4OContains a piperidine ring; potential analgesic properties.
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-hexylpropanamideC17H22ClN3O2C_{17}H_{22}ClN_3O_2Features a hexyl chain; investigated for anti-cancer activity.
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamideC14H10ClN3O3SC_{14}H_{10}ClN_3O_3SIncludes a sulfonamide group; known for antibacterial properties.

The uniqueness of N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds. Its dual functionality as both a nicotinamide derivative and an oxadiazole makes it particularly interesting for further pharmacological exploration.

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Exact Mass

494.10601905 g/mol

Monoisotopic Mass

494.10601905 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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